(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI Key |
INPCGIFLASQGAX-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)N)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N)F |
Origin of Product |
United States |
Preparation Methods
Chiral Amine Formation via Reductive Amination and Resolution
A common approach involves the synthesis of a chiral intermediate such as (S)-1-(4-methoxyphenyl)ethylamine, which can be adapted to include the 3-fluoro substituent on the aromatic ring.
Step 1: Formation of Schiff Base Intermediate
A mixture of 3-fluoro-4-methoxyacetophenone and a chiral amine such as (S)-(-)-α-methylbenzylamine is refluxed in toluene with p-toluenesulfonic acid as a catalyst. The reaction is conducted with azeotropic removal of water using a Dean-Stark apparatus to drive imine formation.Step 2: Catalytic Hydrogenation
The resulting imine is subjected to catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere at 35-55°C to reduce the imine to the corresponding chiral amine. This step yields the chiral ethane-1,2-diamine backbone.Step 3: Salt Formation and Purification
The crude amine is converted to its p-toluenesulfonic acid salt or hydrochloride salt to facilitate crystallization and purification, achieving high chiral purity (up to 100% by HPLC).Step 4: Resolution (if racemic mixture formed)
If the reaction yields a racemic mixture, resolution can be performed using chiral acids such as tartaric acid to separate enantiomers by formation of diastereomeric salts, followed by recrystallization and basification to liberate the pure enantiomer.
Alternative Synthesis via Chiral Auxiliary and Acylation
Another method involves the use of chiral auxiliaries such as (S)-4-benzyl-2-oxazolidinone to control stereochemistry during acylation steps:
Step 1: Formation of Acyl Oxazolidinone
3-fluoro-4-methoxyphenylacetic acid is converted to its acid chloride using oxalyl chloride. This intermediate reacts with the lithium salt of (S)-4-benzyl-2-oxazolidinone at low temperature (-78°C) to form a chiral acyl oxazolidinone.Step 2: Alkylation
The acyl oxazolidinone is alkylated with methyl iodide in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C to introduce the methyl group stereoselectively.Step 3: Hydrolysis and Reduction
Subsequent hydrolysis and reduction steps convert the intermediate into the desired chiral amine, (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Schiff base formation | 3-fluoro-4-methoxyacetophenone + (S)-α-methylbenzylamine + p-TsOH in toluene | Reflux (110°C) | 10-12 hours | Water removed azeotropically |
| Catalytic hydrogenation | 10% Pd/C, H2 atmosphere | 35-55°C | 10-12 hours | High chiral purity achievable |
| Salt formation (PTSA or HCl) | p-Toluenesulfonic acid or HCl in ethyl acetate/isopropanol | 25-50°C | 0.5-6 hours | Crystallization for purification |
| Resolution (if needed) | Tartaric acid, ethanol/water recrystallization | 0-5°C | Several hours | Enantiomeric excess > 85% |
| Acyl oxazolidinone formation | Oxalyl chloride, (S)-4-benzyl-2-oxazolidinone lithium salt | -78°C | 16 hours | Stereocontrol in acylation |
| Alkylation | Methyl iodide, LiHMDS | -78°C | Several hours | High stereoselectivity |
| Hydrolysis and reduction | LiOH, Pd/C hydrogenation | Room temp to 55°C | Hours | Conversion to free amine |
Research Findings and Notes
The use of chiral auxiliaries and chiral amines such as (S)-α-methylbenzylamine is critical to obtaining high enantiomeric purity in the final product.
Azeotropic removal of water during imine formation improves yield and drives the equilibrium toward product formation.
Catalytic hydrogenation under mild conditions ensures reduction without racemization or side reactions.
Resolution via tartaric acid salts is a classical and effective method when racemic mixtures are obtained, providing enantiomeric excess >85%.
The presence of the 3-fluoro substituent on the aromatic ring can influence reactivity and stereochemical outcomes, requiring careful control of reaction conditions.
Purification via salt formation (hydrochloride or p-toluenesulfonic acid salts) facilitates isolation of crystalline, pure compounds suitable for further applications.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine groups undergo standard nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form N,N'-dialkylated derivatives .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, DMF, 60°C | N,N'-Dimethyl derivative | 75% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylated derivative | 82% |
Condensation and Cyclization
The vicinal diamine structure facilitates cyclization with carbonyl compounds:
-
Imidazoline Formation : Reacts with aldehydes (e.g., formaldehyde) under acidic conditions to yield 1,2,3,4-tetrahydroimidazoles .
-
Quinolinone Rearrangement : Participates in ring-expansion reactions with halogenated quinolinones (e.g., 2-(dichloromethyl)-6-nitroquinolin-4(3H)-one) in DMSO/KOAc to form piperazinobenzodiazepinones (36% yield) .
Example Reaction Pathway :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (due to the methoxy group) undergoes regioselective substitutions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the ortho position relative to the methoxy group .
-
Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs preferentially at the para position to the fluorine atom .
| Reaction | Position Selectivity | Major Product | Reference |
|---|---|---|---|
| Nitration | Ortho to -OCH₃ | 2-Nitro derivative | |
| Bromination | Para to -F | 5-Bromo derivative |
Reductive Amination
The compound serves as a substrate in asymmetric reductive amination with ketones (e.g., acetophenone) using chiral catalysts (e.g., Y(OiPr)₃ with phosphine oxide ligands), achieving enantioselectivities up to 96% ee .
Catalytic System :
Coordination Chemistry
Acts as a bidentate ligand for transition metals:
-
Forms stable complexes with Cu(I) and Mn(II) ions, enhancing catalytic activity in oxidation and coupling reactions .
-
Example: Mn(II) complexes derived from this diamine catalyze asymmetric epoxidation of alkenes with >90% enantiomeric excess .
Complex Structure :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine is C10H14F N2O, with a molecular weight of approximately 196.23 g/mol. The compound features a chiral center at the ethane backbone, which influences its biological activity and interaction with molecular targets.
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key player in inflammation and cancer progression. The compound's ability to modulate TNF-α levels suggests therapeutic implications in managing inflammatory diseases and certain cancers .
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These findings indicate its potential use in developing new antimicrobial agents .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for metal complexes. Its ability to form stable complexes with transition metals enhances the reactivity and selectivity of these metal centers in catalysis and other applications .
Biological Research
Recent studies have explored the compound's role in biological systems, particularly concerning its interaction with enzymes and receptors. The formation of metal complexes may influence biochemical pathways, leading to various biological effects that warrant further investigation .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Inhibits TNF-α; effective against various bacterial strains |
| Coordination Chemistry | Ligand for forming metal complexes | Enhances reactivity and selectivity in catalytic processes |
| Biological Research | Interaction with enzymes and receptors | Potential modulation of biochemical pathways through stable metal complexes |
Case Study 1: Anticancer Activity
A study published in PMC examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted by [source] demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness compared to existing antibiotics.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Lipophilicity : The ethyl group in (1S)-1-(4-ethylphenyl)ethane-1,2-diamine increases ClogP significantly (~2.1 vs. ~1.2), suggesting better membrane permeability but poorer aqueous solubility .
- Steric and Electronic Factors : The trifluoromethyl and chloro groups in introduce steric bulk and strong electron-withdrawing effects, likely affecting metabolic stability and target interactions.
Pharmacological Relevance:
- Piperazine-2,3-dione analogs exhibit anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with improved lipophilicity over piperazine . The target compound’s 3-F/4-OCH₃ groups may enhance bioavailability or target binding compared to these analogs.
Biological Activity
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine is a compound characterized by its unique chiral center and the presence of both a fluorine and a methoxy group on the aromatic ring. This structure suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.
- Molecular Formula : CHFNO
- Molecular Weight : 184.21 g/mol
- CAS Number : 1213621-34-1
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems and other cellular pathways. The presence of the fluorine atom may enhance its metabolic stability, while the methoxy group can influence its lipophilicity and binding affinity to biological targets.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Antidepressant Activity : Similar compounds have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Anticancer Properties : The structural characteristics suggest potential interactions with cancer cell signaling pathways, possibly affecting proliferation and apoptosis.
- Anti-inflammatory Effects : Compounds with similar functional groups often demonstrate the ability to modulate inflammatory responses, providing a basis for further exploration in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through structure-activity relationship studies. These studies utilize computer-aided prediction models to evaluate how variations in structure influence biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoroaniline | Fluorinated aromatic amine | Antimicrobial |
| 4-Methoxybenzylamine | Methoxy-substituted aromatic amine | Antidepressant |
| Ethylenediamine | Simple diamine structure | Chelating agent |
This table illustrates how structural modifications can lead to diverse biological activities, highlighting the importance of specific functional groups in determining pharmacological properties.
Case Studies and Research Findings
Recent studies have investigated the biological effects of related compounds. For instance:
- Antidepressant Studies : Research has shown that compounds with similar structures can significantly influence serotonin reuptake inhibition, suggesting that this compound may also exhibit similar effects. In vitro assays demonstrated increased serotonin levels in neuronal cultures treated with related amines.
- Cancer Cell Line Testing : Preliminary tests on various cancer cell lines indicated that compounds structurally related to this compound could induce apoptosis and inhibit cell proliferation. These findings warrant further investigation into the specific mechanisms involved.
- Inflammatory Response Modulation : Studies utilizing carrageenan-induced paw edema models have shown that similar compounds can significantly reduce inflammation markers, suggesting potential therapeutic applications for inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
